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molecular formula C7H8BrN B181089 4-Bromobenzylamine CAS No. 3959-07-7

4-Bromobenzylamine

Cat. No. B181089
M. Wt: 186.05 g/mol
InChI Key: XRNVSPDQTPVECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566735B2

Procedure details

A solution of 4-bromobenzylamine (1.85 g, 10 mmol) and triethylamine (2 g, 20 mmol) in dimethylformamide (30 ml) was treated with 3-chloropropanesulfonyl chloride (1.78 g, 10 mmol) by dropwise addition over 10 minutes with stirring under argon. This mix was stirred for 30 minutes before being treated with a 60% suspension of sodium hydride in mineral oil (1.2 g, 30 mmol of NaH) portionwise and the whole mix stirred at room temperature for 3 days. The reaction mixture was partitioned between water (50 ml) and dichloromethane (30 ml). The organic layer was dried over sodium sulphate and reduced to minimum volume by rotary evaporation. The residue was added to a 20 g pre-packed silica column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a yellow oil (2.72 g, 94%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[CH2:18][CH2:19][CH2:20][S:21](Cl)(=[O:23])=[O:22].[H-].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:7]2[CH2:18][CH2:19][CH2:20][S:21]2(=[O:23])=[O:22])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
BrC1=CC=C(CN)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.78 g
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mix was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
the whole mix
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (50 ml) and dichloromethane (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
reduced to minimum volume by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue was added to a 20 g pre-packed silica column
WASH
Type
WASH
Details
eluted from 0-50% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CN1S(CCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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